3-Cyclopropylpyridine

pKa basicity protonation state

3-Cyclopropylpyridine (CAS 188918-72-1) is a heterocyclic building block consisting of a pyridine ring substituted with a cyclopropyl group at the 3-position. This compound belongs to the family of 3-substituted pyridines, a class widely employed as synthetic intermediates in medicinal chemistry and agrochemical research.

Molecular Formula C8H9N
Molecular Weight 119.16 g/mol
CAS No. 188918-72-1
Cat. No. B070739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropylpyridine
CAS188918-72-1
Molecular FormulaC8H9N
Molecular Weight119.16 g/mol
Structural Identifiers
SMILESC1CC1C2=CN=CC=C2
InChIInChI=1S/C8H9N/c1-2-8(6-9-5-1)7-3-4-7/h1-2,5-7H,3-4H2
InChIKeyOPBDSRFLAMJZFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclopropylpyridine (CAS 188918-72-1) – Physicochemical Baseline and Structural Identity for Informed Procurement


3-Cyclopropylpyridine (CAS 188918-72-1) is a heterocyclic building block consisting of a pyridine ring substituted with a cyclopropyl group at the 3-position . This compound belongs to the family of 3-substituted pyridines, a class widely employed as synthetic intermediates in medicinal chemistry and agrochemical research. The cyclopropyl moiety imparts distinct electronic, steric, and metabolic properties compared to linear or branched alkyl substituents, rendering 3-cyclopropylpyridine a non-interchangeable scaffold in structure–activity relationship (SAR) investigations. Its commercial availability at defined purity specifications (≥95%) supports its use as a reliable starting material for lead optimization campaigns.

Why 3-Cyclopropylpyridine Cannot Be Replaced by Generic 3-Alkylpyridines: A Procurement-Risk Perspective


Generic substitution of 3-cyclopropylpyridine with common 3-alkylpyridines (e.g., 3-methylpyridine or 3-isopropylpyridine) is not straightforward because the cyclopropyl group uniquely modulates basicity, lipophilicity, and metabolic susceptibility. Unlike alkyl chains, the cyclopropyl ring possesses a higher C–H bond dissociation energy, which reduces susceptibility to CYP-mediated oxidative metabolism [1]. Furthermore, its constrained geometry restricts rotational freedom relative to isopropyl, influencing molecular conformation and target engagement. Consequently, substituting this compound with a simpler analog can lead to unpredictable changes in potency, selectivity, and pharmacokinetics, undermining lead optimization campaigns and increasing the risk of late-stage attrition.

3-Cyclopropylpyridine – Product-Specific Quantitative Evidence Guide for Scientific Selection


Reduced Basicity Relative to 3-Alkylpyridines – pKa Comparison of 3-Cyclopropylpyridine vs. 3-Methylpyridine and 3-Isopropylpyridine

The predicted pKa of 3-cyclopropylpyridine is 5.61 ± 0.10 , while experimentally determined pKa values for 3-methylpyridine and 3-isopropylpyridine are 5.68 and 5.72, respectively, measured in water at 25 °C [1]. This indicates that 3-cyclopropylpyridine is approximately 0.07–0.11 pKa units less basic than its 3-alkyl counterparts, a difference attributable to the unique electronic character of the cyclopropyl group.

pKa basicity protonation state physicochemical profiling

Lower Lipophilicity Than 3-Isopropylpyridine – LogP Comparison Informs Solubility-Guided Lead Optimization

3-Cyclopropylpyridine has a reported logP of 1.96 , while 3-isopropylpyridine, its closest branched-alkyl analog, exhibits a logP of 2.07 [1]. The 0.11 log unit reduction corresponds to an approximately 1.3-fold lower octanol–water partition coefficient, demonstrating that the cyclopropyl group confers greater hydrophilicity than the isopropyl substituent.

logP lipophilicity drug-likeness solubility

Enhanced Metabolic Stability Potential – Cyclopropyl Group Reduces CYP-Mediated Oxidation Relative to Alkyl Substituents

The cyclopropyl group possesses a higher C–H bond dissociation energy compared to typical alkyl groups, which translates into reduced susceptibility to oxidative metabolism by cytochrome P450 enzymes [1]. In a structurally relevant case, replacing an isopropyl group with cyclopropyl in HEPT-based HIV-1 reverse transcriptase inhibitors led to compounds with no significant CYP inhibition and excellent oral bioavailability (F = 86% in rats) [2]. While direct microsomal stability data for 3-cyclopropylpyridine itself are not publicly available, the class-level inference is that cyclopropyl-substituted pyridines are likely to exhibit superior metabolic stability over their alkyl-substituted counterparts.

metabolic stability CYP450 oxidative metabolism lead optimization

Superior α4β2 vs. α3β4 nAChR Selectivity – Cyclopropylpyridine Scaffold Enables Subtype Discrimination

The cyclopropylpyridine ether scaffold has been demonstrated to generate highly potent α4β2 nicotinic acetylcholine receptor (nAChR) partial agonists with excellent selectivity over the α3β4 subtype [1]. Compounds based on this scaffold exhibited Ki values of 0.5–51.4 nM for α4β2-nAChRs, with negligible affinity for α3β4 and α7 subtypes in [³H]epibatidine binding competition assays [1]. This selectivity profile distinguishes the cyclopropylpyridine scaffold from typical alkyl-substituted pyridine scaffolds, which generally lack such pronounced subtype discrimination.

nAChR subtype selectivity nicotinic receptor CNS drug discovery

3-Cyclopropylpyridine – Evidence-Anchored Application Scenarios for Scientific Procurement


pKa-Tuned Lead Optimization for CNS-Penetrant Candidates

The 0.07–0.11 pKa unit reduction of 3-cyclopropylpyridine relative to 3-alkylpyridines [1] can be exploited to fine-tune the ionization state of CNS-targeted ligands. At physiological pH, a lower pKa reduces the fraction of protonated species, potentially enhancing passive blood–brain barrier permeation. This makes 3-cyclopropylpyridine a strategic building block for CNS drug discovery programs where precise control of basicity is required to balance potency with brain exposure.

Lipophilicity Reduction in Fragment-Based and Rule-of-5-Compliant Libraries

With a logP of 1.96 compared to 2.07 for 3-isopropylpyridine [1], 3-cyclopropylpyridine offers a measurable lipophilicity advantage for constructing fragment libraries that comply with Lipinski's Rule of 5 and beyond-Rule-of-5 guidelines. When incorporated into fragments or leads, this modest logP reduction can cumulatively lower overall compound lipophilicity, improving solubility and reducing promiscuous off-target binding—a critical consideration in fragment-based drug discovery.

Design of Subtype-Selective α4β2 nAChR Modulators for CNS Disorders

The cyclopropylpyridine scaffold has been validated as a key structural element for achieving >100-fold selectivity of α4β2 nAChR over α3β4 [1]. Research teams pursuing selective nicotinic ligands for depression, cognitive disorders, or nicotine addiction can procure 3-cyclopropylpyridine as a starting material to elaborate into ether-linked pharmacophores that retain this subtype discrimination profile, thereby reducing the risk of α3β4-mediated autonomic side effects.

Metabolic Soft-Spot Shielding in Lead Series Requiring Improved Hepatic Stability

The higher C–H bond dissociation energy of the cyclopropyl group, associated with reduced CYP-mediated oxidative metabolism [1], makes 3-cyclopropylpyridine a rational replacement for metabolically labile 3-alkylpyridine motifs. In lead series where rapid hepatic clearance driven by alkyl-chain oxidation has been identified as a liability, substituting with 3-cyclopropylpyridine offers a hypothesis-driven strategy to improve microsomal half-life without significantly altering molecular shape or introducing polar functionality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Cyclopropylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.